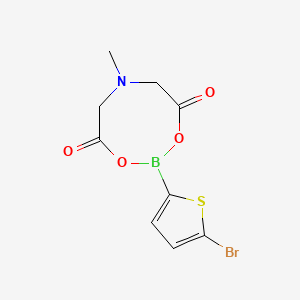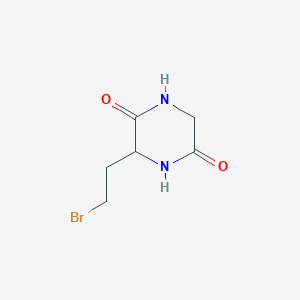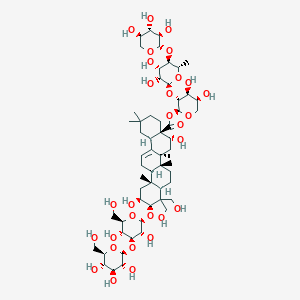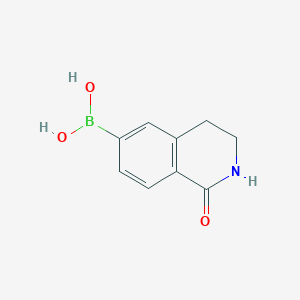
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Übersicht
Beschreibung
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is a boronic acid derivative of 1-oxo-1,2,3,4-tetrahydroisoquinoline. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: : This can be achieved through the Pomeranz-Fritsch cyclization reaction, which involves the cyclization of benzaldehyde derivatives with amines.
Oxidation: : The resulting tetrahydroisoquinoline is then oxidized to form 1-oxo-1,2,3,4-tetrahydroisoquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: can undergo a variety of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of quinone derivatives.
Reduction: : Reduction reactions can yield the corresponding tetrahydroisoquinoline derivatives.
Substitution: : The boronic acid group can be substituted with various nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base.
Major Products Formed
Quinone Derivatives: : Resulting from further oxidation.
Tetrahydroisoquinoline Derivatives: : Resulting from reduction.
Substituted Boronic Acids: : Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: has several scientific research applications:
Chemistry: : It is used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Biology: : It can be used as a building block in the synthesis of biologically active molecules.
Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a precursor in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is unique due to its specific structural features and reactivity. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: : Lacks the oxo and boronic acid groups.
Boronic Acid Derivatives: : Other boronic acids with different substituents.
Quinoline Derivatives: : Similar ring structures but without the boronic acid group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of This compound .
Eigenschaften
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRWWAFNHQVTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678618 | |
| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-81-5 | |
| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



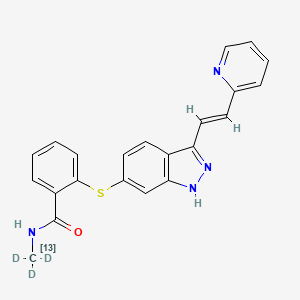

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
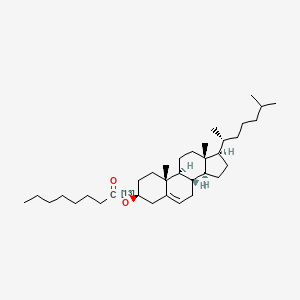

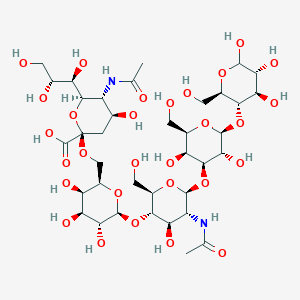
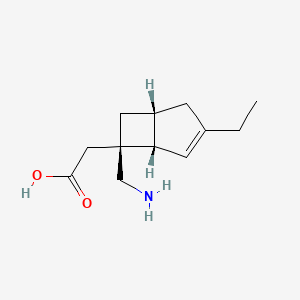
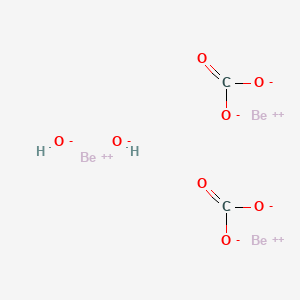
![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
